molecular formula C12H14BrNO2 B1602224 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 329025-26-5

4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B1602224
CAS RN: 329025-26-5
M. Wt: 284.15 g/mol
InChI Key: ZBBPOKGRGPCSHF-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BPTP is a pyran derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties. In

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is not fully understood. However, studies have suggested that 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide may act by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide may also act by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide inhibits the proliferation of cancer cells and induces apoptosis. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In vivo studies have shown that 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide exhibits anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is also relatively easy to synthesize and purify. However, one of the limitations of using 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide. One of the potential applications of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide may also have potential as a chemotherapeutic agent for the treatment of cancer. Future studies may focus on optimizing the synthesis and purification of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide, as well as investigating its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide exhibits anti-inflammatory and anti-cancer properties and has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. While there are limitations to using 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments, its potential applications in the treatment of inflammatory diseases and cancer make it an interesting compound for further study.

Scientific Research Applications

4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide has been studied extensively for its potential as a therapeutic agent. Several studies have shown that 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

4-(3-bromophenyl)oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBPOKGRGPCSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573960
Record name 4-(3-Bromophenyl)oxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide

CAS RN

329025-26-5
Record name 4-(3-Bromophenyl)oxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Propan-2-ol (100 ml), tetrahydro-4-(3-bromophenyl)-2H-pyran-4-nitrile (20.0 g, 0.075 mole, 1 eq.), potassium hydroxide (13.74 g, 0.245 mole, 3.26 eq.) were added to a reaction flask set for boiling at reflux under a nitrogen atmosphere, and the reaction mixture was heated with stirring at reflux, about 82° C. for 5-6 hours under nitrogen. After reaction completion, the mixture was cooled (<30° C.) and quenched with water (100 ml). The resultant slurry was filtered and the product residue, washed with water (30 ml), and dried under vacuum at 45-50° C. to yield a white solid. Yield 19.05 g, 89.2% mp 245-247° C.; m/z 285 (m+1); 1H NMR (300 MHz, DMSO) § 7.43 (m, 5H), 7.14 (s, 1H), 3.76 (d, 2H), 3.47 (t, 2H), 2.44 (d, 2H), 1.79 (m, 2H).; IR (drifts) vmax 3363, 3174, 3062, 2973, 2935, 2879, 2828, 1685, 1631, 1588.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.74 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Propan-2-ol (100 ml), tetrahydro-4-(3-bromophenyl)-2H-pyran-4-nitrile (20.0 g, 0.075 mole, 1 eq.), potassium hydroxide (13.74 g, 0.245 mole, 3.26 eq.) were added to a reaction flask set for boiling at reflux under a nitrogen atmosphere, and the reaction mixture was heated with stirring at reflux, about 82° C. for 5-6 hours under nitrogen. After reaction completion, the mixture was cooled (<30° C.) and quenched with water (100 ml). The resultant slurry was filtered and the product residue, washed with water (30 ml), and dried under vacuum at 45-50° C. to yield a white solid. Yield 19.05 g, 89.2%. mp 245-247° C.; m/z 285 (m+1); 1H NMR (300 MHz, DMSO) δ7.43 (m, 5H), 7.14 (s, 1H), 3.76 (d, 2H), 3.47 (t, 2H), 2.44 (d, 2H), 1.79 (m, 2H).; IR (drifts) vmax 3363, 3174, 3062, 2973, 2935, 2879, 2828, 1685, 1631, 1588.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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